molecular formula C₂₄H₃₃NO B1145488 5,6-Dihydroabiraterone CAS No. 219843-75-1

5,6-Dihydroabiraterone

Cat. No.: B1145488
CAS No.: 219843-75-1
M. Wt: 351.52
InChI Key:
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Mechanism of Action

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

this compound acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by this compound affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, this compound prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, this compound reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroabiraterone typically involves the hydrogenation of Abiraterone. The process includes the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroabiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

5,6-Dihydroabiraterone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydroabiraterone is unique due to its specific inhibition of CYP17A1 and its metabolic stability compared to Abiraterone. This stability allows for more consistent therapeutic effects and reduced side effects in the treatment of castration-resistant prostate cancer .

Properties

CAS No.

219843-75-1

Molecular Formula

C₂₄H₃₃NO

Molecular Weight

351.52

Synonyms

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

Origin of Product

United States

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